molecular formula C19H24N2O2 B5293062 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B5293062
M. Wt: 312.4 g/mol
InChI Key: CUCSPDBONVVSEN-RVDMUPIBSA-N
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Description

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a tert-butylphenyl group, and a tetrahydrofuranylmethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the cyano, tert-butylphenyl, and tetrahydrofuranylmethyl groups. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Nucleophilic Addition: The cyano group can be introduced through nucleophilic addition reactions, where a nucleophile attacks an electrophilic carbon atom.

    Amidation: The final step often involves the formation of the amide bond through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The specific methods used can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with molecular targets and pathways within biological systems. The cyano group and other functional groups play a crucial role in its reactivity and interactions. The specific pathways and targets can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-2-cyanoacrylamide
  • 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Uniqueness

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)16-8-6-14(7-9-16)11-15(12-20)18(22)21-13-17-5-4-10-23-17/h6-9,11,17H,4-5,10,13H2,1-3H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCSPDBONVVSEN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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